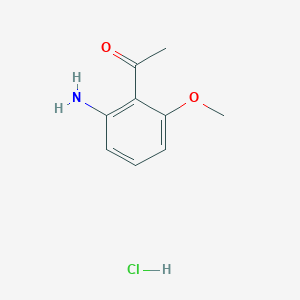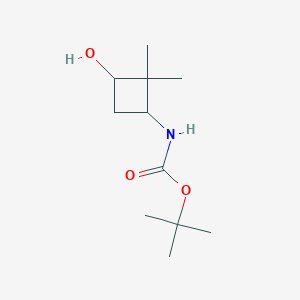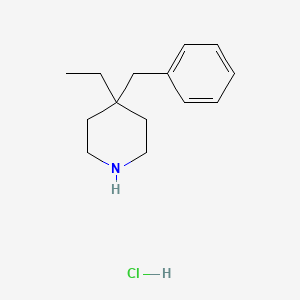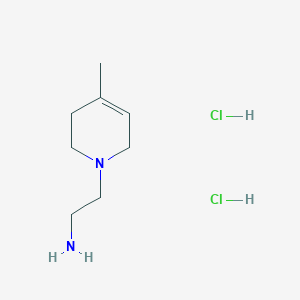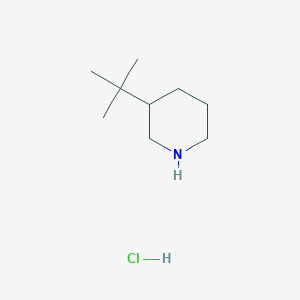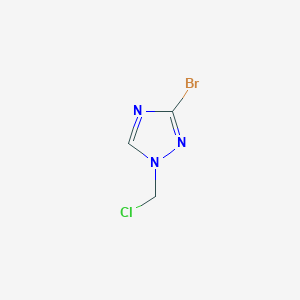
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific molecular structure analysis for “3-bromo-1-(chloromethyl)-1H-1,2,4-triazole” is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and solubility. The physical and chemical properties of “3-bromo-1-(chloromethyl)-1H-1,2,4-triazole” are not available in the retrieved data .Scientific Research Applications
Electronic Structure Analysis
- Electronic Structure Analysis of Halogenated 1,2,4-Triazoles: A study used photoelectron spectroscopy and quantum mechanical calculations to analyze the electronic structure of tautomers of 1,2,4-triazole and its halogenated derivatives, including 3-chloro and 5-bromo-1,2,4-(1H)-triazole (Guimon et al., 1980).
Chemical Synthesis and Intermediates
- Synthesis of Triazole Derivatives: The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, has been documented. This involves hydroxymethylation and reaction with thioyl chloride (Ying, 2004).
Molecular Structure and Tautomerism
- Halogenotriazole Structure in Solid State and Solution: The molecular structures of 3-chloro- and 3-bromo-1H-1,2,4-triazole were determined using X-ray and NMR experiments. This study helped resolve a controversy regarding their tautomeric structures (Claramunt et al., 2001).
Biological Activity and Complexes
- Biologically Active Triazole Schiff Bases: Schiff bases derived from 3-amino-1,2,4-triazole and their Zn(II) complexes were synthesized. These showed significant antibacterial and antifungal properties, with Zn(II) complexes being more potent than the parent Schiff bases (Chohan & Hanif, 2011).
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the E2 mechanism has been discussed for related compounds , the specific mechanism of action for “3-bromo-1-(chloromethyl)-1H-1,2,4-triazole” is not available in the retrieved data.
Safety and Hazards
Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. The safety and hazards of “3-bromo-1-(chloromethyl)-1H-1,2,4-triazole” are not available in the retrieved data .
properties
IUPAC Name |
3-bromo-1-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c4-3-6-2-8(1-5)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZFVDUJCRACCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




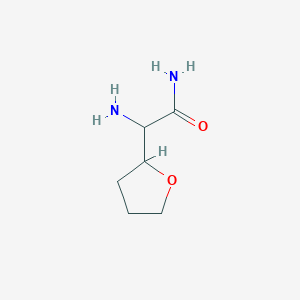
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)


![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)


